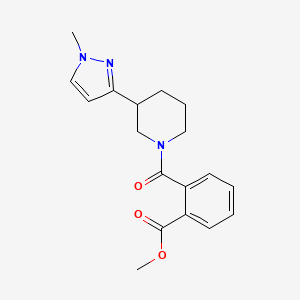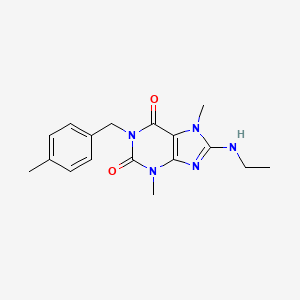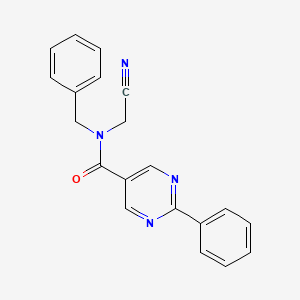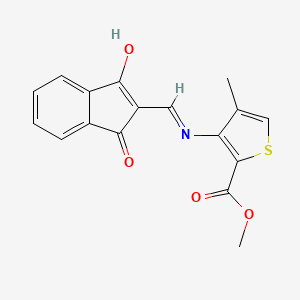
methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazine with various carbonyl compounds . The synthesized compound can be fully characterized by FT-IR, 1 H NMR, and 13 C NMR spectroscopic analysis .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex. For example, a related compound, C 29 H 23 N 7 O, has a triclinic crystal structure .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Physical And Chemical Properties Analysis
Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific pyrazole derivatives would depend on their molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The scientific research around Methyl 2-(3-(1-Methyl-1H-Pyrazol-3-yl)piperidine-1-carbonyl)benzoate primarily focuses on its synthesis, chemical properties, and potential applications in creating complex heterocyclic compounds. These compounds are integral in medicinal chemistry due to their diverse biological activities.
Synthetic Pathways and Derivatives
Research has been dedicated to developing synthetic pathways for creating complex molecules from this compound and its derivatives. For example, the molecule serves as a precursor in the synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines, showcasing its versatility in chemical reactions (Latif et al., 2003).
Chemical Transformations
The molecule's chemical structure allows for transformations that lead to the creation of novel heterocyclic systems, such as thiazolo[3, 2]pyridines containing pyrazolyl moiety, which have been explored for their antimicrobial activities (El‐Emary et al., 2005).
Reactivity and Mechanism Studies
Investigations into the reactivity and mechanisms of reactions involving this compound contribute to a deeper understanding of its chemical behavior. Studies on the reactions of methyl 2-benzoylamino-3-dimethylaminopropenoate with heterocyclic hydroxy compounds leading to fused pyranoazines are examples of exploring the compound's reactivity (Stanovnik et al., 1993).
Potential Biological Applications
While the focus is on the compound's chemical properties and synthesis, the derivates and related compounds are explored for potential biological and pharmacological applications, emphasizing the molecule's importance in drug discovery and development processes.
- Drug Discovery: The synthesis and characterization of novel heterocyclic compounds derived from this compound could lead to the identification of new therapeutic agents. Studies on sigma receptor ligands, for instance, highlight the potential for developing compounds with high affinity and selectivity towards specific biological targets (Maier & Wünsch, 2002).
Mecanismo De Acción
The mechanism of action of pyrazole derivatives can vary depending on the specific compound and its biological target. For example, some pyrazole derivatives are known to inhibit protein glycation, exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20-11-9-16(19-20)13-6-5-10-21(12-13)17(22)14-7-3-4-8-15(14)18(23)24-2/h3-4,7-9,11,13H,5-6,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKIPSXLJUWVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-methylindol-1-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2648594.png)



![4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2648601.png)

![propyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2648603.png)

![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2648605.png)
![4-(4-ethoxybenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2648606.png)

![7,7-Dimethylspiro[5,6-dihydro-1-benzofuran-4,2'-oxirane]](/img/structure/B2648610.png)
![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2648613.png)